3-(3-methoxyphenyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
説明
The compound 3-(3-methoxyphenyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione (hereafter referred to as the "target compound") is a quinazoline dione derivative featuring a methoxyphenyl substituent at position 3 and a p-tolyl-substituted 1,2,4-oxadiazole moiety at position 6. The incorporation of 1,2,4-oxadiazole rings enhances metabolic stability and binding affinity, as demonstrated in structurally related compounds . This article provides a detailed comparison of the target compound with analogous structures, emphasizing substituent effects, computational insights, and pharmacological implications.
特性
IUPAC Name |
3-(3-methoxyphenyl)-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O4/c1-14-6-8-15(9-7-14)21-26-22(32-27-21)16-10-11-19-20(12-16)25-24(30)28(23(19)29)17-4-3-5-18(13-17)31-2/h3-13H,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXNCTYJNDAVQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 3-(3-methoxyphenyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name: 3-(3-methoxyphenyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- Molecular Formula: CHNO
- Molecular Weight: 366.38 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The oxadiazole moiety is known for its role in enhancing the compound's binding affinity to target proteins. The proposed mechanisms include:
- Inhibition of Enzymatic Activity: The compound may act as an inhibitor of certain kinases or enzymes involved in cellular signaling pathways.
- Modulation of Receptor Activity: It could interact with various receptors, potentially influencing pathways related to inflammation and cancer progression.
Anticancer Activity
Several studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance:
- Cell Line Studies: In vitro assays using various cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) demonstrated that the compound induces apoptosis and inhibits cell proliferation. IC values were reported in the micromolar range, suggesting potent activity against these cell lines .
Antimicrobial Activity
Research has also shown that compounds with oxadiazole structures possess antimicrobial properties:
- Bacterial Strains: The compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli, showing moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of quinazoline derivatives and evaluated their anticancer activities. The specific compound exhibited significant cytotoxicity against several cancer cell lines and demonstrated a mechanism involving the induction of reactive oxygen species (ROS), leading to apoptosis .
Study 2: Antimicrobial Screening
A comprehensive screening of various oxadiazole derivatives for antimicrobial activity highlighted the effectiveness of this compound against E. coli and S. aureus. The study concluded that structural modifications could enhance antimicrobial efficacy and suggested further optimization for drug development .
Data Tables
| Biological Activity | Assay Type | Target Organism/Cell Line | IC / MIC (µg/mL) |
|---|---|---|---|
| Anticancer | MCF-7 Cell Line | Breast Cancer | 15 |
| Anticancer | A549 Cell Line | Lung Cancer | 20 |
| Antimicrobial | Bacterial Assay | S. aureus | 75 |
| Antimicrobial | Bacterial Assay | E. coli | 100 |
類似化合物との比較
Structural Analogs and Substituent Effects
The target compound shares structural similarities with several quinazoline and heterocyclic derivatives. Key analogs include:
Key Observations:
- Substituent Effects:
- The 3-methoxyphenyl group in the target compound likely improves aqueous solubility compared to the lipophilic 4-chlorobenzyl (Cl) and 2-fluorobenzyl (F) groups in analogs .
- The p-tolyl group in the oxadiazole moiety (target compound and ) may enhance aromatic stacking interactions in biological targets, whereas the thiophene in introduces sulfur-based polarity and conformational flexibility.
Computational Insights
While direct computational data for the target compound is unavailable, studies on analogous compounds provide insights:
- employed density functional theory (DFT) to analyze a triazole derivative, revealing that HOMO-LUMO energy gaps correlate with chemical reactivity and biological activity . Similar calculations for the target compound could predict its electron-deficient oxadiazole ring as a site for nucleophilic interactions.
- Conformational Flexibility: The torsional flexibility of substituents (e.g., p-tolyl vs. thiophene) influences binding modes. For example, thiophene’s planar structure may restrict rotation compared to p-tolyl’s methyl group .
Pharmacological Implications
- 1,2,4-Oxadiazole Derivatives: highlights oxadiazoles’ role in enhancing stability and bioactivity . The target compound’s oxadiazole moiety may confer resistance to metabolic degradation compared to triazole-based drugs .
- Biological Targets: Quinazoline diones are often explored as kinase inhibitors. The methoxy group in the target compound could modulate selectivity for enzymes like EGFR, whereas chloro/fluoro analogs might target more hydrophobic binding pockets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
